3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride CGS 21680 Hcl is an adenosine A2 receptor agonist with IC50 of 22 nM, exhibits 140-fold over A1 receptor.IC50 value: 22 nMTarget: adenosine A2 receptorin vitro: CGS 21680 HCl is an adenosine A2 receptor agonist with IC50 of 22 nM, exhibits 140-fold over A1 receptor. In an isolated perfused working rat heart model, CGS 21680C effectively increases coronary flow with an ED25 value of 1.8 nM [1]. CGS 21680 binds adenosine A2 receptor with high affinity (Kd = 15.5 nM) and limited capacity (apparent Bmax = 375 fmol/mg of protein) to a single dass of recognition sites [2].in vivo: CGS 21680A is active p.o. in the spontaneously hypertensive rat at a dose of 10 mg/kg with efficacy for up to 24 hr. CGS 21680A caused a transient (60 min) increase in heart rate [1]. CGS 21680 is a potent depressant of the spontaneous, acetylcholine and glutamate evoked firing of rat cerebral cortical neurons [3].
Brand Name: Vulcanchem
CAS No.: 124431-80-7
VCID: VC0002279
InChI: InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1
SMILES: CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Molecular Formula: C23H30ClN7O6
Molecular Weight: 536.0 g/mol

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride

CAS No.: 124431-80-7

Cat. No.: VC0002279

Molecular Formula: C23H30ClN7O6

Molecular Weight: 536.0 g/mol

* For research use only. Not for human or veterinary use.

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride - 124431-80-7

CAS No. 124431-80-7
Molecular Formula C23H30ClN7O6
Molecular Weight 536.0 g/mol
IUPAC Name 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Standard InChI InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1
Standard InChI Key QPHVMNOEKKJYJO-MJWSIIAUSA-N
Isomeric SMILES CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
SMILES CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Canonical SMILES CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

CGS-21680 hydrochloride is systematically named 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride. Its molecular formula is C23H30ClN7O6, yielding a molecular weight of 535.98 g/mol . The stereochemical configuration at the (2R,3R,4S,5S) positions of the oxolane ring is critical for receptor binding specificity .

Structural Features

The compound integrates three key moieties:

  • A purine base with an amino group at position 6.

  • A ribose-like oxolane ring substituted with ethylcarbamoyl and dihydroxy groups.

  • A phenylpropanoic acid tail linked via an ethylamino spacer .
    This architecture enables selective interactions with adenosine A2A receptors while minimizing off-target effects .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight535.98 g/mol
XLogP30.5
Hydrogen Bond Donors6
Topological Polar SA198 Ų
Rotatable Bonds10

Synthesis and Production

Synthetic Pathways

The synthesis involves multi-step organic reactions starting from purine derivatives. Critical stages include:

  • Glycosylation: Coupling the purine base to a protected ribose analog.

  • Amidation: Introducing the ethylcarbamoyl group at the 5'-position.

  • Conjugation: Attaching the phenylpropanoic acid moiety via ethylenediamine.
    Stereochemical control during glycosylation ensures proper configuration at the (2R,3R,4S,5S) centers .

Industrial Scalability

While industrial production methods remain proprietary, laboratory-scale syntheses achieve purity ≥98% using reverse-phase HPLC purification . The hydrochloride salt form enhances solubility for in vivo applications .

Pharmacological Profile

Receptor Specificity

CGS-21680 exhibits 270-fold selectivity for A2A over A1 receptors (Ki = 27 nM vs. 7,300 nM) . In striatal tissue, it stimulates cAMP production with an EC50 of 110 nM, confirming A2A agonism . Notably, it shows negligible activity at A2B and A3 subtypes .

Cardiovascular System

CGS-21680 reduces venous resistance by 40–60% in rodent models while increasing cardiac output by 25–35% . These effects are mediated through A2A-dependent vasodilation in coronary and skeletal muscle vasculature .

Central Nervous System

In striatal slices, CGS-21680 elevates cAMP 4-fold without affecting dopamine release—contrasting with non-selective agonists like NECA that inhibit dopamine transmission . This dissociation underpins its utility in studying Parkinson’s disease pathophysiology .

Table 2: Pharmacodynamic Parameters

ParameterValueTissueSource
cAMP EC50110 nMStriatum
A2A Ki27 nMRecombinant
Vasodilation Threshold10 nMCoronary

Therapeutic Applications

Neuroprotection

In Huntington’s disease models, CGS-21680 (1 mg/kg/day) reduces mutant huntingtin aggregates by 60% and preserves 85% of striatal volume compared to controls . Mechanistically, A2A activation enhances proteasomal clearance of misfolded proteins .

Anti-Inflammatory Effects

Through A2A receptors on immune cells, CGS-21680 suppresses TNF-α production by 70% in LPS-challenged macrophages (IC50 = 50 nM) . This suggests potential in treating cytokine storm syndromes.

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral bioavailability in rats is limited (F = 15–20%) due to first-pass metabolism. Plasma protein binding exceeds 90%, with a volume of distribution of 2.1 L/kg . The compound crosses the blood-brain barrier, achieving CSF:plasma ratios of 0.3–0.5 .

Metabolic Pathways

Primary metabolism involves:

  • Hepatic CYP3A4-mediated oxidation of the ethylcarbamoyl group.

  • Esterase cleavage of the propanoic acid moiety.
    Major metabolites lack A2A activity, with <10% excreted unchanged .

Research Applications

Radioligand Development

[3H]-CGS-21680 serves as a gold-standard ligand for A2A receptor autoradiography, exhibiting Kd = 14 nM in human striatal membranes . This enables precise mapping of receptor density in neurological disorders.

Behavioral Models

In MPTP-treated mice, CGS-21680 (0.3 mg/kg) improves rotarod performance by 40% and reduces catalepsy duration by 55%, validating its neurorestorative potential .

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